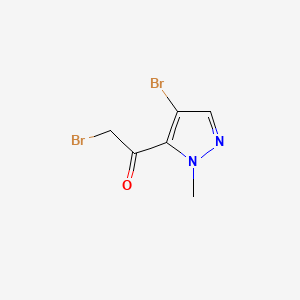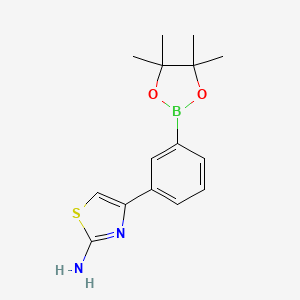
2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a brominated organic compound featuring a pyrazole ring and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the bromination of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The bromine atoms can be reduced to form hydrogen bromide (HBr).
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for hydroxyl substitution or ammonia (NH3) for amino substitution.
Major Products Formed:
Oxidation: 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanoic acid.
Reduction: 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanol or 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethylamine.
Substitution: 2-Hydroxy-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one or 2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate for various organic reactions.
Biology: In biological research, 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one can be used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can lead to the discovery of novel therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism by which 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
2-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)ethan-1-one
Uniqueness: 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its dual bromine atoms, which provide additional reactivity compared to similar compounds
特性
分子式 |
C6H6Br2N2O |
|---|---|
分子量 |
281.93 g/mol |
IUPAC名 |
2-bromo-1-(4-bromo-2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H6Br2N2O/c1-10-6(5(11)2-7)4(8)3-9-10/h3H,2H2,1H3 |
InChIキー |
XLNSATPVHKPHAF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Br)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)

![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)


![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)

